Bupivacaine - 38396-39-3

Bupivacaine

Catalog Number: EVT-261940
CAS Number: 38396-39-3
Molecular Formula: C18H28N2O
Molecular Weight: 288.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bupivacaine is a local anesthetic belonging to the amino-amide class. [] It is commonly employed in scientific research to induce local anesthesia in animal models, facilitating the study of pain pathways, analgesic drug development, and the effects of local anesthetics on various tissues. []

Future Directions
  • Development of safer local anesthetics: Research continues to focus on developing novel local anesthetics with improved safety profiles, particularly regarding cardiotoxicity and neurotoxicity. [, ] This includes exploring new chemical structures, drug delivery systems, and combinations with adjuvants to reduce adverse effects.

  • Personalized anesthesia: Advancements in pharmacogenetics and personalized medicine hold promise for tailoring anesthetic management based on individual patient characteristics. [] Future research may investigate genetic variations that influence bupivacaine metabolism, efficacy, and toxicity.

  • Understanding mechanisms of action: Further elucidating the molecular mechanisms underlying bupivacaine's actions on ion channels, pain pathways, and other physiological systems will provide valuable insights for developing new therapeutic applications. []

  • Non-analgesic applications: Exploring potential therapeutic applications of bupivacaine beyond pain management, such as its anti-inflammatory and anti-cancer properties, represents an exciting area for future research. []

Levobupivacaine

Compound Description: Levobupivacaine is the S(-) enantiomer of bupivacaine, meaning it is a non-superimposable mirror image of the R(+) enantiomer. It is marketed and used as a pure enantiomer, while bupivacaine is available commercially as a racemic mixture containing both enantiomers. Levobupivacaine is a long-lasting local anesthetic frequently used in surgery, obstetrics, and postoperative pain management. [, , , , , , , , ]

Relevance: Levobupivacaine's development stemmed from the observation that the cardiotoxicity of racemic bupivacaine was enantioselective, with the R(+) enantiomer (dextrobupivacaine) exhibiting more pronounced effects. [, , ] Studies have shown that levobupivacaine possesses a lower risk of cardiotoxicity compared to the racemic bupivacaine while maintaining similar anesthetic potency. [, , , , , , , ] This difference in toxicity profiles makes levobupivacaine a potentially safer alternative to bupivacaine, particularly in situations where higher doses are required or the risk of cardiac complications is a concern.

Ropivacaine

Compound Description: Ropivacaine is another long-acting local anesthetic belonging to the amino amide group. Like levobupivacaine, it is also a single enantiomer, specifically the S(-) enantiomer of propivacaine. [, ]

Relevance: Ropivacaine is often compared to bupivacaine and levobupivacaine in research studies investigating the safety and efficacy of long-acting local anesthetics. [, , ] Studies highlight ropivacaine's lower cardiotoxicity compared to bupivacaine, making it another potentially safer alternative. [, ] While both ropivacaine and levobupivacaine offer reduced cardiotoxicity compared to bupivacaine, they might differ in their potency and duration of action, requiring careful consideration for specific clinical applications. [, , ]

Desbutylbupivacaine

Compound Description: Desbutylbupivacaine is a major metabolite of bupivacaine, formed through the metabolic process of bupivacaine in the body. [] It is known to accumulate during prolonged continuous infusion blocks. []

Relevance: The toxicity of desbutylbupivacaine is relevant to bupivacaine research due to its potential contribution to the overall toxicity profile of bupivacaine during long-term administration. [] Although less potent than bupivacaine in inducing cardiac and central nervous system toxicity, desbutylbupivacaine's accumulation may still pose clinical risks. [] Understanding the properties and behavior of desbutylbupivacaine is crucial for optimizing the safe use of bupivacaine, particularly in long-duration procedures.

Fentanyl

Compound Description: Fentanyl is a potent synthetic opioid analgesic. It is commonly used in clinical settings for pain management due to its rapid onset and short duration of action. [, , , , , , ]

Relevance: Fentanyl is frequently combined with bupivacaine in epidural and spinal anesthesia to enhance analgesia and reduce bupivacaine dosage, thereby potentially minimizing the risk of bupivacaine-related side effects. [, , , , , , ] Studies have investigated the optimal doses and ratios of fentanyl and bupivacaine for various surgical procedures, aiming to achieve adequate analgesia while minimizing opioid-related adverse effects.

Lidocaine

Compound Description: Lidocaine is a commonly used local anesthetic belonging to the amino amide group. It is known for its rapid onset and intermediate duration of action. []

Relevance: Lidocaine serves as a comparator to bupivacaine in studies investigating the duration of action and effects on peripheral nerve blocks. [] While both are effective local anesthetics, bupivacaine is known for its longer duration of action compared to lidocaine, influencing its suitability for different clinical scenarios. []

Dexmedetomidine

Compound Description: Dexmedetomidine is a highly selective α2-adrenoceptor agonist known for its sedative, anxiolytic, and analgesic properties. It is used in clinical settings for sedation during procedures and as an adjuvant to local anesthetics. [, , ]

Relevance: Dexmedetomidine is investigated as an adjuvant to bupivacaine in regional anesthesia techniques, including brachial plexus blocks. [, , ] Studies suggest that adding dexmedetomidine to bupivacaine can prolong the duration of analgesia, reduce postoperative pain scores, and decrease the need for rescue analgesics. [, , ] The combination of these drugs aims to improve pain management while potentially reducing opioid consumption and associated side effects.

Clonidine

Compound Description: Clonidine is a centrally acting α2-adrenergic agonist. It has sedative, analgesic, and sympatholytic properties and is used in clinical settings for various indications, including hypertension, pain management, and as an adjuvant in anesthesia. [, ]

Relevance: Similar to dexmedetomidine, clonidine is investigated as an adjuvant to bupivacaine in brachial plexus blocks to enhance analgesia and prolong the duration of the block. [, ] Comparative studies explore the efficacy and safety profiles of both dexmedetomidine and clonidine when combined with bupivacaine for regional anesthesia. []

Magnesium Sulfate

Compound Description: Magnesium sulfate is an inorganic salt with various pharmacological properties, including acting as a calcium antagonist and a central nervous system depressant. It has clinical applications as an anticonvulsant, antiarrhythmic, and for tocolysis. [, ]

Relevance: Magnesium sulfate is explored as an adjuvant to bupivacaine in regional anesthesia, particularly in interscalene brachial plexus blocks. [, ] Research investigates its potential to enhance analgesia, prolong block duration, and influence postoperative outcomes compared to bupivacaine alone or bupivacaine combined with other adjuvants like dexmedetomidine. [, ]

Dexamethasone

Compound Description: Dexamethasone is a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. It is used clinically for a wide range of conditions, including inflammatory disorders, allergic reactions, and adrenal insufficiency. []

Relevance: Dexamethasone is investigated in the context of bupivacaine-induced neurotoxicity. [] Studies suggest that dexamethasone may offer neuroprotective effects and mitigate the detrimental impact of bupivacaine on nerve cells. [] This research highlights the potential therapeutic benefits of dexamethasone in reducing bupivacaine-associated nerve damage.

Classification

Bupivacaine is classified as an amino amide local anesthetic. It is commonly used in various clinical settings, including surgery, labor analgesia, and pain management. Bupivacaine is often administered via infiltration, nerve block, or epidural injection.

Synthesis Analysis

The synthesis of bupivacaine involves several methods that have evolved to improve yield and reduce environmental impact. The following are notable synthesis routes:

  1. Triphosgene Method: This method employs 2-piperidinecarboxylic acid as the starting material. The process includes acyl chlorination, amidation with 2,6-dimethylaniline, butylation, and salt formation to yield bupivacaine. This method has been criticized for low yield and high environmental pollution .
  2. Chiral Resolution: A common method involves synthesizing (S)-2-piperidinecarboxylic acid, followed by amidation with 2,6-dimethylaniline and subsequent reactions to form (S)-bupivacaine hydrochloride. This method has shown improved yields and stereoselectivity .
  3. Green Chemistry Approaches: Recent advancements focus on environmentally friendly techniques that reduce waste and enhance efficiency. For example, using quercetin as a reducing agent in the synthesis of bupivacaine adsorbed on reduced graphene oxide has demonstrated potential for enhanced antimicrobial activity alongside anesthetic properties .

Technical Parameters

  • Reagents: Common reagents include 2-piperidinecarboxylic acid, 2,6-dimethylaniline, and various solvents such as tetrahydrofuran and dimethylformamide.
  • Conditions: Reactions typically occur under controlled temperatures (e.g., 50 ± 5 °C) and may require specific catalysts such as palladium carbon or HATU (1-Hydroxy-7-azabenzotriazole).
Molecular Structure Analysis

Bupivacaine has a complex molecular structure characterized by the following features:

  • Molecular Formula: C18_{18}H28_{28}N2_2O
  • Molecular Weight: Approximately 288.43 g/mol
  • Structure: The compound consists of a piperidine ring substituted with an amide group and a butyl chain. The stereochemistry at the nitrogen atom contributes to its anesthetic properties.

Structural Data

The molecular structure can be represented as follows:

NButyl S 2 piperidinyl 4 ethylphenyl amide\text{N}-\text{Butyl}-\text{ S 2 piperidinyl}-\text{ 4 ethylphenyl }-\text{amide}

This configuration allows for effective binding to sodium channels in nerve cells, facilitating its anesthetic action.

Chemical Reactions Analysis

Bupivacaine participates in various chemical reactions during its synthesis and metabolism:

  1. Acylation Reaction: The reaction between 2-piperidinecarboxylic acid and acyl chlorides forms an amide bond, which is crucial for the formation of bupivacaine.
  2. Amidation: The amidation step involves the reaction of the acylated intermediate with 2,6-dimethylaniline under basic conditions.
  3. Salt Formation: Bupivacaine can form hydrochloride salts to enhance solubility for injection purposes.

Technical Details

  • Reaction conditions often involve specific temperature control and solvent choice to optimize yield.
  • Catalysts may be employed to facilitate reactions while minimizing by-products.
Mechanism of Action

Bupivacaine exerts its effects by blocking voltage-gated sodium channels in neuronal cell membranes:

  1. Binding: The drug binds preferentially to the inactive state of sodium channels.
  2. Inhibition: This binding inhibits sodium influx during depolarization, preventing action potential propagation.
  3. Duration: Bupivacaine's long-chain structure contributes to its prolonged duration of action compared to other local anesthetics.

Relevant Data

Studies indicate that bupivacaine has a higher lipid solubility than many other local anesthetics, which correlates with its potency and duration of action.

Physical and Chemical Properties Analysis

The physical and chemical properties of bupivacaine are critical for its application:

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water (as hydrochloride salt) and organic solvents like ethanol.
  • Melting Point: Approximately 118-120 °C.
  • pH Range: Solutions typically have a pH range of 4.5 to 6.5.

Chemical Stability

Bupivacaine is stable under normal conditions but may degrade under extreme pH or temperature variations.

Applications

Bupivacaine's primary applications include:

  1. Surgical Anesthesia: Used in various surgical procedures for effective pain management.
  2. Labor Analgesia: Administered epidurally during childbirth to alleviate labor pain.
  3. Chronic Pain Management: Employed in regional anesthesia techniques for patients with chronic pain conditions.

Emerging Applications

Recent studies have explored the use of bupivacaine in combination therapies with reduced graphene oxide for enhanced antimicrobial properties alongside its anesthetic effects .

Properties

CAS Number

38396-39-3

Product Name

Bupivacaine

IUPAC Name

1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide

Molecular Formula

C18H28N2O

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)

InChI Key

LEBVLXFERQHONN-UHFFFAOYSA-N

SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C

Solubility

White, odorless crystalline powder, mp 258.5 °C. Slightly soluble in acetone, chloroform, ether. Solubility (mg/L): water 40; alcohol 125 /Bupivacaine hydrochloride monohydrate/
In water, 9.17X10-5 mg/L at 25 °C, unbuffered (deionized) water
9.77e-02 g/L

Synonyms

1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide
Bupivacain Janapharm
Bupivacain RPR
Bupivacain-RPR
Bupivacaina Braun
Bupivacaine
Bupivacaine Anhydrous
Bupivacaine Carbonate
Bupivacaine Hydrochloride
Bupivacaine Monohydrochloride, Monohydrate
Buvacaina
Carbostesin
Dolanaest
Marcain
Marcaine
Sensorcaine
Svedocain Sin Vasoconst

Canonical SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.